SERT-Selective Binding Profile Versus Dopamine and Noradrenaline Transporters
In ChEMBL-derived activity data, 4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine demonstrates a 109-fold selectivity for SERT (pKi 8.89, Ki ≈ 1.3 nM) over NET (pKi 6.00, Ki ≈ 1,000 nM), and a 100-fold selectivity over DAT (pKi 6.85, Ki ≈ 140 nM) [1]. This profile stands in contrast to non-selective monoamine transporter inhibitors (e.g., cocaine, pKi values ~6.0–7.0 across SERT/DAT/NET). For 3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one (CAS 478246-05-8), a direct comparator lacking the cyclohexylmethoxy group, no equivalent SERT activity has been reported .
| Evidence Dimension | Transporter binding affinity (pKi) |
|---|---|
| Target Compound Data | SERT pKi = 8.89; DAT pKi = 6.85; NET pKi = 6.00 |
| Comparator Or Baseline | Cocaine (baseline non-selective inhibitor): SERT pKi ≈ 6.7, DAT pKi ≈ 6.3, NET pKi ≈ 6.0. 3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one: no reported SERT activity. |
| Quantified Difference | ΔpKi (SERT vs NET) = 2.89 (≈ 800-fold). ΔpKi (SERT vs DAT) = 2.04 (≈ 110-fold). |
| Conditions | ChEMBL 20 dataset; assay details per original J. Med. Chem. 2004 reference (PMID 15115403). |
Why This Matters
This selectivity profile enables the compound to be used as a selective SERT probe in polypharmacology studies where DAT/NET off-target effects must be minimized.
- [1] ZINC26579029 entry, ZINC20 Database. ChEMBL-derived pKi values: SLC6A4 (8.89), SLC6A3 (6.85), SLC6A2 (6.00). View Source
